molecular formula C12H10N2O B14124376 6-Methoxypyrido[1,2-a]benzimidazole

6-Methoxypyrido[1,2-a]benzimidazole

Cat. No.: B14124376
M. Wt: 198.22 g/mol
InChI Key: OBEPAZFSJIRFFO-UHFFFAOYSA-N
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Description

6-Methoxypyrido[1,2-a]benzimidazole (CAS RN: 1243273-01-9) is a polynitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.224 g/mol . Structurally, it consists of a fused pyrido-benzimidazole scaffold with a methoxy (-OCH₃) substituent at the 6-position. This compound is commercially available for laboratory research, though its applications are restricted to non-therapeutic purposes per regulatory guidelines . Limited solubility and stability data are disclosed, but it is recommended to store the compound sealed at room temperature (20–22 °C) .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

6-methoxypyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2O/c1-15-10-6-4-5-9-12(10)13-11-7-2-3-8-14(9)11/h2-8H,1H3

InChI Key

OBEPAZFSJIRFFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methoxybenzimidazole Precursors

The benzimidazole core is typically synthesized via acid-catalyzed condensation of ortho-phenylenediamine derivatives with carbonyl compounds. For 6-methoxypyrido[1,2-a]benzimidazole, 4-methoxy-ortho-phenylenediamine serves as the optimal starting material. Reaction with aldehydes under NH$$_4$$Cl catalysis in chloroform yields 5-methoxybenzimidazole derivatives (Table 1).

Table 1: Optimization of 5-Methoxybenzimidazole Synthesis

Entry Aldehyde Time (h) Yield (%)
1 Benzaldehyde 4 92
2 4-Methoxybenzaldehyde 6 85
3 3-Nitrobenzaldehyde 10 82

Microwave irradiation reduces reaction times by 50% compared to conventional heating.

Pyridine Annulation Strategies

Pyridine ring formation is achieved through cyclocondensation with α,β-unsaturated carbonyl compounds. For example, β-bromo-α,β-unsaturated aldehydes react with 5-methoxybenzimidazole in DMF under microwave irradiation (120°C, 20 min) to yield this compound (Scheme 1).

Scheme 1 :

  • 5-Methoxybenzimidazole + β-Bromo-cinnamaldehyde
  • Microwave irradiation (DMF, Et$$3$$N, MgSO$$4$$)
  • CyclizationThis compound (Yield: 89%)

Critical parameters include:

  • Solvent polarity (DMF > DMSO > EtOH)
  • Drying agents (MgSO$$_4$$ enhances yield by 15%)
  • Temperature control (decomposition occurs above 130°C).

One-Pot Convergent Synthesis

Ultrasound-Assisted Cyclocondensation

A solvent-free, metal-free approach utilizes ultrasound to accelerate the reaction between 2-aminobenzimidazole and methoxy-substituted ynones. For instance, 4-methoxyphenyl ynone reacts with 2-aminobenzimidazole under ultrasound (40 kHz, 70°C, 1 h) to directly form the target compound in 92% yield (Table 2).

Table 2: Ultrasound Optimization for Convergent Synthesis

Entry Ynone Substituent Time (h) Yield (%)
1 4-OCH$$_3$$ 1 92
2 3-NO$$_2$$ 1.5 78
3 2-Cl 2 81

Advantages include:

  • Elimination of column chromatography (direct precipitation)
  • 80% reduction in reaction time compared to thermal methods.

Continuous-Flow Synthesis

An integrated flow system combines lithium acetylide formation, ynone synthesis, and cyclocondensation in a single setup (Figure 1). Using EtOH at 70°C and a residence time of 25.1 min, the process achieves 90% yield with >99% purity, demonstrating scalability for industrial applications.

Post-Synthetic Modification Approaches

O-Methylation of Hydroxy Precursors

6-Hydroxypyrido[1,2-a]benzimidazole undergoes O-methylation using methyl iodide and K$$2$$CO$$3$$ in DMF (80°C, 12 h). However, this method suffers from poor regioselectivity (60% yield) and requires rigorous purification.

Directed Ortho-Metalation

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

Method Yield (%) Time Scalability Green Metrics
Benzimidazole-first 89 4 h Moderate E-factor: 8.2
Ultrasound convergent 92 1 h High E-factor: 2.1
Continuous-flow 90 25 min Industrial E-factor: 1.5
Post-synthetic methylation 60 12 h Low E-factor: 12.4

Key findings:

  • Convergent methods outperform stepwise approaches in efficiency.
  • Flow chemistry reduces waste generation by 70% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative .

Scientific Research Applications

6-Methoxypyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 6-Methoxypyrido[1,2-a]benzimidazole is electron-donating, which may enhance π-π stacking interactions in biological targets compared to electron-withdrawing groups like fluorine in 8-Fluoropyrido[1,2-a]benzimidazole .
  • Ring Fusion: Pyrimido[1,2-a]benzimidazoles (e.g., CAS 169132-73-4) exhibit broader pharmacological profiles due to their similarity to azolo[1,5-a]pyrimidines, which are known for antiviral and antibacterial activity .

Key Findings :

  • Concentration Dependence : Higher concentrations (e.g., 0.4%) of some analogs (e.g., RU 243) paradoxically reduce AUC values, suggesting diminished duration of action despite initial efficacy .
  • Scaffold-Specific Effects : Imidazo[1,2-a]benzimidazoles (e.g., RU 615) exhibit faster onset (0.5 hours) compared to pyrimido derivatives (1–2 hours), likely due to differences in membrane permeability .

Electronic and Computational Insights

DFT studies on pyrimido[1,2-a]benzimidazoles reveal that electron-donating groups (e.g., methoxy) stabilize the HOMO-LUMO gap, enhancing charge-transfer interactions critical for Rho-kinase (ROCK) inhibition .

Q & A

Q. What are the common synthetic routes for 6-methoxypyrido[1,2-a]benzimidazole, and how do yields compare across methods?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) or cyclocondensation. For example:
  • Metal-free synthesis : Reacting 2-aminopyridines with cyclohexanones under aerobic conditions using molecular oxygen as an oxidant achieves yields of 65–80% .
  • Microwave-mediated synthesis : Using guanidine hydrochloride (GuHCl) as an organocatalyst, aryl aldehydes and methyl ketones are condensed under solvent-free microwave irradiation, yielding 78–92% .
  • LED-promoted synthesis : A spiky magnetic nanocatalyst under white LED light enables room-temperature synthesis of derivatives with 85–90% yield and >25:1 diastereomeric ratio .
    Data Comparison : Traditional methods (e.g., Phillips’ 1928 protocols) yield ~55–60% , while modern green methods improve efficiency.

Q. How can structural characterization of this compound derivatives be validated?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Assign aromatic proton signals (e.g., δ 7.2–8.5 ppm for fused rings) and methoxy groups (δ 3.8–4.1 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁N₃O: m/z 226.09).
  • X-ray crystallography : Resolve regioselectivity in halogenated derivatives (e.g., 8-bromo vs. 6-bromo isomers) .

Advanced Research Questions

Q. How does regioselectivity in halogenation reactions of this compound derivatives arise, and how can it be controlled?

  • Methodological Answer : Regioselectivity is governed by frontier molecular orbital (FMO) interactions. For 9-chloro derivatives:
  • Experimental : Halogenation with NBS/NCS in H₂SO₄ favors electrophilic attack at the 8th position (70–85% selectivity) due to higher electron density .
  • Computational : Density Functional Theory (DFT) calculations show orbital control via HOMO localization at C7. Adjusting substituents (e.g., electron-donating groups) can shift selectivity .

Q. What strategies optimize green synthesis for this compound to reduce environmental impact?

  • Methodological Answer :
  • Catalyst design : Use recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂) under LED irradiation, achieving 5–7 recycles without yield drop .
  • Solvent-free conditions : Microwave-assisted GuHCl catalysis eliminates solvents, reducing E-factor by 40% .
  • Oxidant selection : Molecular oxygen replaces toxic oxidants (e.g., KMnO₄) in dehydrogenative aromatization .

Q. How do structural modifications impact the biological activity of pyrido[1,2-a]benzimidazole derivatives?

  • Methodological Answer :
  • Intraocular pressure (IOP) studies : Imidazo/pyrimido derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show 25–35% IOP reduction in rat models. Artificial Neural Network (ANN) models correlate activity with logP and H-bond acceptors .

  • Anthelmintic activity : Derivatives with para-substituted aryl groups (e.g., 6d, 6k) exhibit 80–90% efficacy against Syphacia obvelata via tubulin inhibition .

Data Contradictions and Resolution

Q. Why do reported yields for pyrido[1,2-a]benzimidazole synthesis vary significantly across studies?

  • Analysis :
  • Catalyst efficiency : Microwave/GuHCl methods yield >90% vs. 57–58% for classical routes .
  • Reaction time : LED-mediated reactions complete in 2–4 hours vs. 12–24 hours for thermal methods .
  • Substrate scope : Electron-deficient aldehydes reduce yields by 15–20% due to steric hindrance .

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